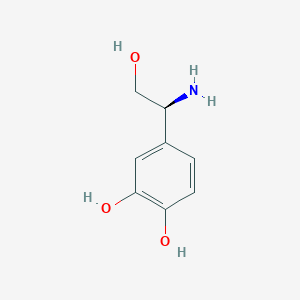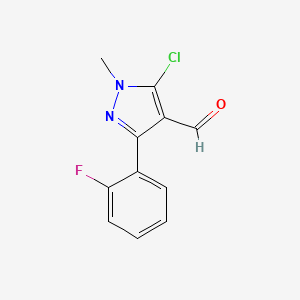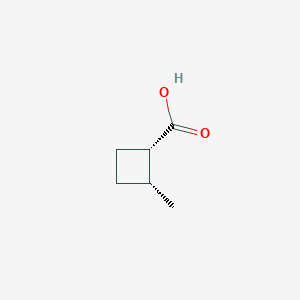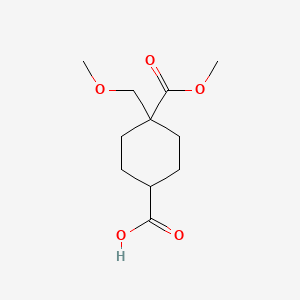![molecular formula C12H17N B13565658 3-[(2,3-Dimethylphenyl)methyl]azetidine](/img/structure/B13565658.png)
3-[(2,3-Dimethylphenyl)methyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,3-Dimethylphenyl)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,3-dimethylphenyl group attached to the azetidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dimethylphenyl)methyl]azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and reaction conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the reaction rates and yields . Additionally, the Suzuki–Miyaura cross-coupling reaction has been employed for the diversification of azetidine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,3-Dimethylphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted azetidines. These products can be further functionalized for various applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-[(2,3-Dimethylphenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of target proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(2,3-Dimethoxyphenyl)methyl]azetidine: Similar structure with methoxy groups instead of methyl groups.
3-[(Difluoromethoxy)methyl]azetidine: Contains difluoromethoxy group, offering different chemical properties.
Uniqueness
3-[(2,3-Dimethylphenyl)methyl]azetidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of dimethyl groups enhances its lipophilicity and potential interactions with hydrophobic binding sites .
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
3-[(2,3-dimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-9-4-3-5-12(10(9)2)6-11-7-13-8-11/h3-5,11,13H,6-8H2,1-2H3 |
Clé InChI |
ZOCFICIGSGUOLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC2CNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)


![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)
![1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13565649.png)


